molecular formula C16H10N2O2 B7765560 (3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one

(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one

Cat. No.: B7765560
M. Wt: 262.26 g/mol
InChI Key: MLCPSWPIYHDOKG-BUHFOSPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindigo can be synthesized through several methods. One common synthetic route involves the condensation of isatin with indole under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out at elevated temperatures to facilitate the formation of the isoindigo structure.

Industrial Production Methods

In industrial settings, the production of isoindigo may involve large-scale batch reactions using similar condensation methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-quality isoindigo.

Chemical Reactions Analysis

Types of Reactions

Isoindigo undergoes various chemical reactions, including:

    Oxidation: Isoindigo can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert isoindigo into leuco derivatives, which are colorless and can be re-oxidized to regenerate the original compound.

    Substitution: Isoindigo can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used to convert isoindigo to its leuco form.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction produces leuco isoindigo.

Scientific Research Applications

Isoindigo has a wide range of applications in scientific research:

    Chemistry: Isoindigo is used as a building block for the synthesis of various organic compounds and materials.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Isoindigo derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Isoindigo is used in the production of dyes and pigments, as well as in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of isoindigo involves its interaction with various molecular targets and pathways. In biological systems, isoindigo can modulate signaling pathways related to inflammation and cell proliferation. It may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Isoindigo is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    Indigo: The parent compound from which isoindigo is derived.

    Indirubin: Another derivative of indigo with distinct biological activities.

    Thioindigo: A sulfur-containing analog of indigo with different chemical properties.

Properties

IUPAC Name

(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8H,(H,17,19)(H,18,20)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPSWPIYHDOKG-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4NC3=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\3/C4=CC=CC=C4NC3=O)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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